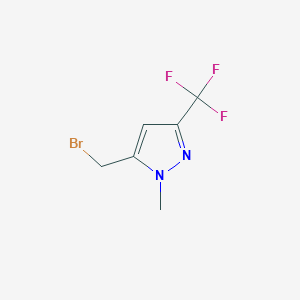

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

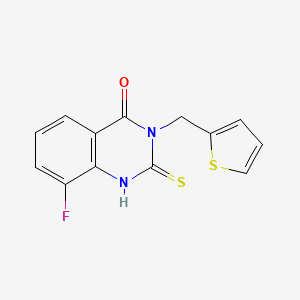

The molecule “5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of bromomethyl and trifluoromethyl groups may confer unique properties to this compound, potentially making it useful in various applications such as pharmaceuticals or agrochemicals .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, trifluoromethylpyridines, which are structurally similar, are often synthesized using various methods, including the use of trifluoromethyltrimethylsilane . The bromomethyl group could potentially be introduced through a halogenation reaction .Applications De Recherche Scientifique

Synthesis of 3-Substituted Pyrazoles

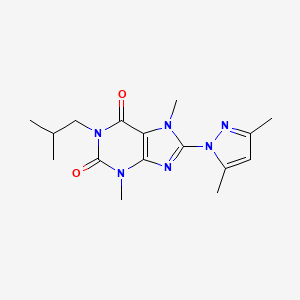

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a versatile precursor in the synthesis of various substituted pyrazoles, demonstrating its utility in organic synthesis. Martins et al. (2013) explored brominated trihalomethylenones, including derivatives similar to 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole, as precursors for synthesizing a range of 3-substituted pyrazoles. These compounds were obtained through cyclocondensation reactions, showcasing the compound's role in facilitating nucleophilic substitution reactions and cycloadditions, leading to a variety of functionalized pyrazoles (Martins et al., 2013).

Photophysical Properties of Iridium Complexes

The compound also finds application in the field of materials science, particularly in the study of luminescent materials. Stagni et al. (2008) reported on the synthesis of heteroleptic mononuclear cyclometalated iridium(III) complexes, utilizing derivatives like 5-bromo-2-(1H-tetrazol-5-yl)pyridine, which is structurally similar to 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. These complexes exhibited a range of photophysical properties, attributable to the nature of the ancillary ligand, thereby highlighting the potential of such compounds in tuning the emission properties of metal complexes (Stagni et al., 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-(bromomethyl)-1-methyl-3-(trifluoromethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrF3N2/c1-12-4(3-7)2-5(11-12)6(8,9)10/h2H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYOKGGPDWIXPJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955371.png)

![3-((2-Fluorobenzyl)thio)-6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2955374.png)

![(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)](/img/no-structure.png)

![[1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B2955384.png)

![N1-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2955387.png)